molecular formula C13H17Cl2NO B2400767 (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-78-1

(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride

Cat. No.: B2400767
CAS No.: 2219353-78-1
M. Wt: 274.19
InChI Key: UHZLJURDTQKHKB-MERQFXBCSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The compound (S)-6-chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride is systematically named according to IUPAC rules as (4S)-6-chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride . Its molecular formula is C₁₃H₁₇Cl₂NO , with a molecular weight of 274.19 g/mol . The spirocyclic framework arises from the fusion of a chromane (3,4-dihydro-1-benzopyran) moiety and a cyclopentane ring at a shared spiro carbon atom. The chlorine substituent occupies the 6-position of the chromane aromatic ring, while the amine group is located at the 4-position of the dihydropyran ring.

Key structural features include:

Property Value/Description
Molecular Formula C₁₃H₁₇Cl₂NO
Molecular Weight 274.19 g/mol
Parent Chromane System 3,4-Dihydro-1-benzopyran
Spiro Junction Between C2 (chromane) and C1' (cyclopentane)

Stereochemical Configuration and Spatial Arrangement

The compound exhibits a defined (S) -configuration at the 4-position of the chromane ring, as confirmed by chiral resolution methods and stereochemical descriptors in synthetic protocols. The spiro architecture imposes strict geometric constraints:

  • The chromane ring adopts a distorted half-chair conformation , with the amine group axial to the dihydropyran ring.
  • The cyclopentane ring exists in an envelope conformation , minimizing steric strain while maintaining spirocyclic rigidity.
  • Dihedral angles between the chromane’s aromatic plane and the cyclopentane ring average 85–95° , creating orthogonal spatial arrangements that influence molecular packing and intermolecular interactions.

Stereoelectronic effects dominate the compound’s reactivity. The axial amine group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing the chair-like chromane conformation. This configuration also positions the chlorine substituent para to the spiro junction, enhancing electronic conjugation across the aromatic system.

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies of analogous spirochromane derivatives reveal critical bonding parameters:

  • Bond Lengths :
    • C(spiro)-O: 1.43–1.46 Å (chromane ether linkage)
    • C-Cl: 1.73–1.76 Å (aromatic chloro substituent)
    • C-N: 1.47–1.49 Å (amine group)
  • Bond Angles :
    • C(spiro)-C-C (chromane): 109.5–112.3°
    • Cyclopentane internal angles: 102–108°
  • Torsional Strain :
    • Chromane ring puckering amplitude (Qₜ): 0.45–0.48 Å
    • Cyclopentane pseudorotation phase angle: 18–22°

Crystallographic data for the title compound, though not explicitly reported, can be extrapolated from structurally related spirochromane hydrochlorides. These typically crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a ≈ 15.3 Å, b ≈ 6.9 Å, c ≈ 14.9 Å, and β ≈ 117°. The chloride counterion engages in N–H···Cl hydrogen bonds (2.8–3.1 Å), forming extended ionic lattices.

The chromane’s aromatic system displays π-π stacking (3.4–3.7 Å interplanar distances) with adjacent molecules, while the cyclopentane participates in C–H···π interactions (2.7–2.9 Å) that stabilize the crystal lattice. These features are critical for understanding the compound’s solid-state stability and potential co-crystallization behavior.

Properties

IUPAC Name

(4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZLJURDTQKHKB-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the chromane ring followed by the introduction of the spiro cyclopentane moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. (R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine Hydrochloride
  • Structural Differences: Halogen Substitution: Fluorine (F) replaces chlorine (Cl) at position 4. Stereochemistry: The R enantiomer differs in spatial arrangement, which could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) compared to the S-configured target compound.
  • Physicochemical Properties: Estimated molecular weight: 263.72 g/mol (vs. 280.17 g/mol for the chlorinated analog).
2.2. (S)-6-Chlorochroman-4-amine Hydrochloride
  • Physicochemical Properties :
    • Molecular weight: 220.1 g/mol (vs. 280.17 g/mol for the spiro analog).
    • The simpler structure may enhance synthetic accessibility but limit three-dimensional diversity, a critical factor in drug discovery for avoiding flat, "pan-assay interference" (PAINS) motifs .
2.3. 5,6,7,8-Tetrahydro-1H-spiro[benzothieno[2,3-d]pyrimidine-2,1’-cyclopentan]-4(3H)-one
  • Structural Differences: Heterocyclic Core: A benzothieno-pyrimidine system replaces the chromane ring, introducing sulfur and nitrogen atoms that could modulate electronic properties and hydrogen-bonding capacity. Ketone vs. Amine: The ketone group at position 4 contrasts with the primary amine in the target compound, affecting solubility and reactivity .

Data Table: Key Structural and Inferred Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Spiro Structure Stereochemistry Key Functional Group
(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine HCl C₁₃H₁₅Cl₂NO 280.17* Cl Yes S Primary amine (HCl salt)
(R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine HCl C₁₃H₁₅FClNO 263.72* F Yes R Primary amine (HCl salt)
(S)-6-Chlorochroman-4-amine HCl C₉H₁₁Cl₂NO 220.10 Cl No S Primary amine (HCl salt)
5,6,7,8-Tetrahydro-1H-spiro[benzothieno[2,3-d]pyrimidine-2,1’-cyclopentan]-4(3H)-one C₁₃H₁₄N₂OS 258.33 N/A Yes N/A Ketone

*Estimated based on structural analogy.

Research Implications and Hypotheses

  • Spirocyclic Advantage : The spiro architecture in the target compound likely enhances metabolic stability by restricting conformational flexibility, a desirable trait in CNS-targeting drugs where prolonged half-life is critical.
  • Stereoselectivity : The S configuration could optimize interactions with enantioselective targets, such as G-protein-coupled receptors (GPCRs) or ion channels, though in vitro assays are required to validate this .

Biological Activity

(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: (4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine; hydrochloride
  • Molecular Formula: C₁₃H₁₇ClN₁O
  • CAS Number: 2219353-78-1

This compound features a unique spiro structure consisting of a chromane ring fused to a cyclopentane ring, contributing to its distinct biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Chromane Ring: This step utilizes readily available precursors and specific catalysts.
  • Introduction of the Spiro Cyclopentane Moiety: This reaction often requires precise temperature control and solvent selection to achieve high yields.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. The compound may exhibit:

  • Antimicrobial Properties: Preliminary studies indicate potential effectiveness against various bacterial strains.
  • Antiparasitic Effects: Research suggests that it may inhibit the growth of certain parasitic organisms.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study conducted on various derivatives of spiro compounds revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Effects:
    • In vitro tests showed that this compound effectively inhibited the proliferation of Plasmodium falciparum, the causative agent of malaria, suggesting its potential as a lead compound for antimalarial drug development .
  • Mechanistic Insights:
    • Investigations into the mechanism revealed that the compound might interfere with critical metabolic pathways in both bacteria and parasites, leading to cell death .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Spiro[chromane-2,4'-piperidin]-4-oneSpiro compoundModerate antimicrobial activity
6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-oneChroman derivativeAntioxidant properties

This compound is unique due to its specific chlorine substitution and spiro configuration, which enhances its reactivity and biological efficacy compared to similar compounds.

Q & A

Q. What synthetic strategies are recommended for obtaining high-purity (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride?

The synthesis involves multi-step reactions, including spiro ring formation and stereoselective introduction of the amine group. Key steps include:

  • Spirocyclization : Use of cyclopentanamine precursors and chromene derivatives under reflux or microwave-assisted conditions to enhance reaction efficiency .
  • Chiral resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How can the structural integrity of the compound be validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy : Confirm spirocyclic connectivity and stereochemistry via 1^1H/13^{13}C NMR, focusing on coupling constants and diastereotopic protons .
  • Mass spectrometry (MS) : Verify molecular weight (239.74 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in spiro ring conformation and chloride counterion placement .

Q. What solubility characteristics should researchers anticipate for this compound?

While solubility data is limited, hydrochloride salts generally exhibit improved aqueous solubility. Pre-screening in polar solvents (e.g., DMSO, methanol) is advised. For biological assays, use buffered solutions (pH 4–6) to prevent precipitation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK-293 vs. HeLa) and assay protocols (e.g., IC50_{50} measurement methods) .
  • Stereochemical analysis : Confirm enantiopurity, as (R)-enantiomers may exhibit divergent activities .
  • Mechanistic studies : Use kinase profiling or transcriptomics to identify primary targets (e.g., NF-κB inhibition for anti-inflammatory effects) .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Model electronic properties of the spiro system and chlorine’s electron-withdrawing effects on amine reactivity .
  • Molecular docking : Screen against targets like G-protein-coupled receptors (GPCRs) or cyclooxygenase-2 (COX-2) to prioritize in vitro testing .

Q. How can enantiomeric impurities impact pharmacological data interpretation?

  • Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis. Even 5% impurity can skew dose-response curves .
  • Biological controls : Compare racemic mixtures vs. pure (S)-enantiomer in assays to isolate stereospecific effects .

Experimental Design & Data Analysis

Q. What in vitro models are optimal for evaluating neuropharmacological potential?

  • Primary neuronal cultures : Test modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) using calcium imaging .
  • Blood-brain barrier (BBB) permeability assays : Employ MDCK-MDR1 monolayers to predict CNS penetration .

Q. How should researchers optimize reaction conditions for scaling synthesis?

  • Solvent selection : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amine group .
  • Stability assays : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .

Methodological Challenges

Q. How can researchers resolve discrepancies in NMR spectra caused by dynamic spiro ring conformations?

  • Variable-temperature NMR : Perform experiments at 25°C and -40°C to "freeze" ring puckering and assign peaks accurately .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions between the chromane and cyclopentane rings .

Q. What analytical workflows are recommended for quantifying trace impurities?

  • LC-MS/MS : Detect sub-1% impurities using multiple reaction monitoring (MRM) .
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to characterize degradation products .

Comparative Studies

Q. How does the substitution pattern on the chromane ring influence bioactivity compared to analogs?

  • Chlorine’s role : The 6-chloro group enhances lipophilicity and may improve membrane permeability vs. non-halogenated analogs .
  • Spiro vs. fused rings : Spiro systems reduce conformational flexibility, potentially increasing target selectivity .

Q. What lessons can be drawn from SAR studies of related spirocyclic amines?

  • Steric effects : Bulky substituents on the cyclopentane ring may hinder binding to flat active sites (e.g., enzyme pockets) .
  • Amine protonation : The hydrochloride salt’s pH-dependent solubility can influence bioavailability in vivo .

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